
3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione, also known as TAK-659, is a small molecule inhibitor that targets the protein kinase BTK. BTK plays a crucial role in the development and activation of B cells, which are involved in the immune response. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of B-cell malignancies.
Applications De Recherche Scientifique
Synthesis and Characterization
The synthesis and characterization of compounds related to 3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione are fundamental to understanding their potential applications in scientific research. For instance, the synthesis and crystal structure of 5,6-Di(o-methoxylanilino)pyridine-2,3-dione, through a solvent-free reaction, showcases the adaptability of related compounds for structural and functional modifications, essential for drug development and material science applications (Deng Tong-tong, 2008). Similarly, the conversion of 3,4-Dihydroxypyrrolidine-2,5-Dione to Maleimide highlights the chemical versatility and the potential for creating bioactive scaffolds, contributing to advancements in medicinal chemistry and organic synthesis (Maocai Yan et al., 2018).
Medicinal Chemistry and Drug Development
The design and synthesis of novel compounds for targeted medical applications are a significant area of research. For example, the creation of a new [18F]fluoropyridine-based maleimide reagent for the prosthetic labeling of peptides and proteins showcases the potential of related compounds in developing radiopharmaceuticals for positron emission tomography (PET), enhancing diagnostic accuracy and therapeutic targeting (B. de Bruin et al., 2005). Additionally, the use of gyrase resistance mutants to guide the selection of 8-Methoxy-Quinazoline-2,4-Diones demonstrates the application of these compounds in addressing antimicrobial resistance, paving the way for new antibiotic development (N. German et al., 2008).
Material Science and Photophysical Applications
The synthesis of unsymmetrical Schiff bases derived from 3,4-diaminopyridine, which form hydrogen-bonded dimers, illustrates the exploration of these compounds in creating new materials with potential applications in nanotechnology, optoelectronics, and as sensors (E. Opozda et al., 2006). The development of photoluminescent conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units further emphasizes the role of these compounds in advancing photophysical studies, offering new possibilities for light-emitting devices and solar cells (T. Beyerlein & B. Tieke, 2000).
Propriétés
IUPAC Name |
3-(4-fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-20-8-2-7-17-13(18)9-12(14(17)19)16-11-5-3-10(15)4-6-11/h3-6,12,16H,2,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFKZATURZCNGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=O)CC(C1=O)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Fluoroanilino)-1-(3-methoxypropyl)pyrrolidine-2,5-dione | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

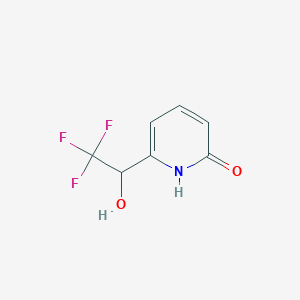
![(Z)-N-(6-ethyl-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-4-methoxybenzamide](/img/structure/B2859384.png)
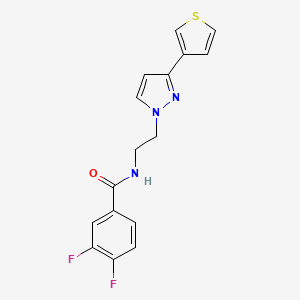
![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2859386.png)

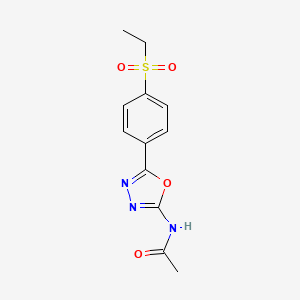
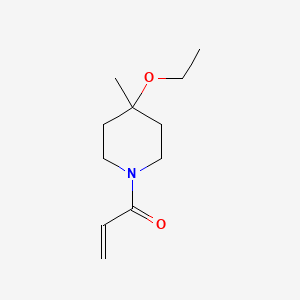


![4-[({[4-(Trifluoromethoxy)phenyl]methyl}amino)methyl]oxan-4-ol](/img/structure/B2859399.png)
![1-[3-(1H-pyrrol-1-yl)propyl]-1H-imidazole](/img/structure/B2859400.png)

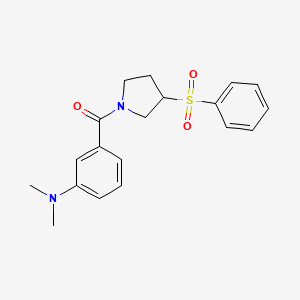
![3-Benzyl-2-benzylsulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2859406.png)